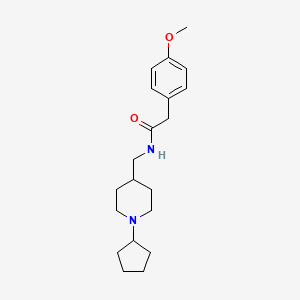

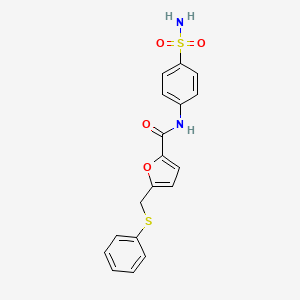

![molecular formula C26H25N7O4 B2540709 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-54-7](/img/structure/B2540709.png)

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex molecule that likely falls within the class of triazolopyrimidines, a group of compounds known for their diverse range of biological activities and potential therapeutic applications. The structure of this compound suggests it contains multiple substituents, including a trimethoxyphenyl group and pyridinyl groups, which may contribute to its chemical properties and biological activity.

Synthesis Analysis

The synthesis of triazolopyrimidines can be complex, involving multiple steps and various chemical reactions. In the context of the provided data, the synthesis of related compounds has been described. For instance, the synthesis of 5,7-disubstituted V-triazolo(4,5-d)pyrimidines involves the fusion of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with thiourea, followed by methylation and oxidation to produce a sulphonyl derivative, which can then be converted into various substituted derivatives through reactions with sodium methoxide or ammonia . Although the exact synthesis route for the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused to a pyrimidine ring. The presence of substituents like methyl groups, pyridinyl groups, and a trimethoxyphenyl group in the compound of interest suggests a complex molecular architecture that could influence its binding affinity to biological targets, its solubility, and its overall stability. The ionization constants and spectral data (ultraviolet, infrared, and nuclear magnetic resonance) of related compounds provide insights into their electronic and structural characteristics, which are crucial for understanding their chemical behavior .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including alkylation, oxidation, hydrolysis, and amination, as evidenced by the synthesis of related compounds . The reactivity of specific functional groups within the molecule, such as the mercapto, methoxy, and amino groups, can lead to the formation of diverse derivatives with different chemical properties. The ability to selectively modify these groups provides a pathway for the synthesis of a wide range of triazolopyrimidine derivatives, potentially with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of multiple substituents can affect the compound's melting point, solubility in various solvents, and stability under different conditions. The ionization constants are indicative of the compound's acidity or basicity, which can be critical for its solubility and absorption in biological systems. The spectral data, including ultraviolet, infrared, and nuclear magnetic resonance spectra, provide valuable information about the electronic environment of the molecule and can be used to confirm the structure of synthesized compounds .

Applications De Recherche Scientifique

Synthetic Utility

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives involves reactions with a variety of reagents, highlighting the synthetic utility of these heterocycles in generating novel compounds with potential biological activities (El-Agrody et al., 2001). Moreover, the construction of supramolecular assemblies using pyrimidine derivatives as ligands demonstrates the capability of these compounds to participate in complex chemical systems (Fonari et al., 2004).

Biological Activity

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is a significant area of interest. Some derivatives have been found to exhibit antimicrobial activities, suggesting their potential as lead compounds for the development of new antimicrobials (Lahmidi et al., 2019). Additionally, the cardiovascular activities of certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems indicate their promise as cardiovascular agents (Sato et al., 1980).

Complex Molecular Architectures

The ability of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to form complex molecular architectures is exemplified by their use in synthesizing crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding intermolecular interactions, demonstrating the structural complexity that can be achieved with these heterocycles (Fonari et al., 2004).

Propriétés

IUPAC Name |

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O4/c1-15-21(25(34)30-18-6-5-9-28-14-18)22(16-7-10-27-11-8-16)33-26(29-15)31-24(32-33)17-12-19(35-2)23(37-4)20(13-17)36-3/h5-14,22H,1-4H3,(H,30,34)(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUJLYPYKAKMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

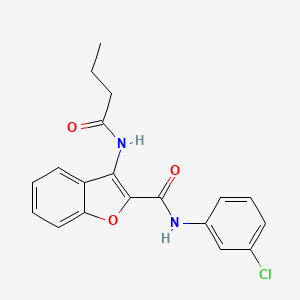

![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)

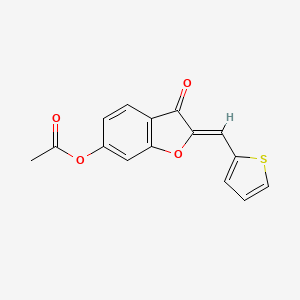

![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

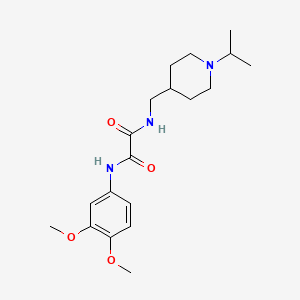

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

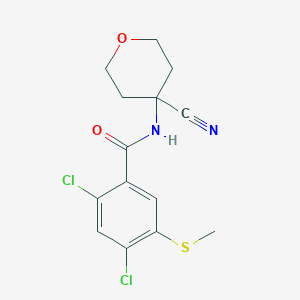

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)